N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam
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Overview
Description
N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam is a complex organic compound that features a dichlorobenzoyl group and a camphorsultam moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam typically involves the reaction of 2-carboxy-4,5-dichlorobenzoic acid with (+)-10,2-camphorsultam under specific conditions. The reaction may require the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond. Solvents like dichloromethane or DMF are commonly used, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of more complex derivatives.
Reduction: Reduction reactions could target the carboxyl or dichlorobenzoyl groups, leading to the formation of alcohols or amines.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the synthesis of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam exerts its effects would depend on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3′-O-(2-Carboxy-4,5-dichlorobenzoyl)-5′-O-(4,4′-dimethoxytrityl)thymidine
- N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam analogs with variations in the substituents on the benzoyl or camphorsultam moieties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Properties
IUPAC Name |
4,5-dichloro-2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFABDSDXSYNRJG-QNGPCOALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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